molecular formula C22H22N4O5S2 B4018100 5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]

5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]

Cat. No. B4018100
M. Wt: 486.6 g/mol
InChI Key: AUKIUSDMUIHMGB-UHFFFAOYSA-N
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Description

5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone], also known as MAM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrimidinone family and has been shown to possess a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of compounds similar to “5,5’-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]” has been studied, revealing intricate details like dihedral angles and atomic coordinates . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with other molecules. Such structural analyses are foundational in the development of new materials and drugs.

Antioxidant Properties

Compounds with a similar backbone structure have demonstrated significant antioxidant activity . Antioxidants are vital in biochemistry and medicine for their ability to neutralize harmful free radicals. Research into the antioxidant properties of this compound could lead to its application in preventing oxidative stress-related diseases or in food preservation.

Multi-Component Reactions (MCRs)

The compound’s structure suggests potential utility in multi-component reactions, which are a cornerstone of synthetic organic chemistry . MCRs allow for the efficient synthesis of complex molecules, which can be applied in drug discovery, material science, and industrial chemistry.

Biological Activity

Related structures have been processed for biological applications, including sedation, anesthesia, and as anxiolytics, hypnotics, anti-depressants, anticonvulsants, and anti-diabetic agents . Investigating the biological activity of “5,5’-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]” could uncover new therapeutic uses.

Chemical Engineering

In chemical engineering, understanding the crystal structure and properties of a compound is essential for process development . This compound could be studied for its phase behavior, solubility, and stability under various conditions, which are critical parameters in designing industrial processes.

Environmental Science Applications

While specific environmental applications for this compound were not found, compounds with similar structures could be investigated for their environmental impact, biodegradability, and potential use in remediation strategies .

Mechanism of Action

Mode of Action

The presence of the methoxyphenyl and pyrimidinone groups in its structure suggests that it might interact with biological targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

The compound’s effects on biochemical pathways are currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, distribution in the body, metabolism, and excretion rates remain to be determined .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the compound’s action are currently unknown .

properties

IUPAC Name

4-hydroxy-5-[(4-hydroxy-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(3-methoxyphenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-4-9-32-21-23-17(27)15(18(28)24-21)14(12-7-6-8-13(11-12)31-3)16-19(29)25-22(26-20(16)30)33-10-5-2/h4-8,11,14H,1-2,9-10H2,3H3,(H2,23,24,27,28)(H2,25,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKIUSDMUIHMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N=C(NC2=O)SCC=C)O)C3=C(N=C(NC3=O)SCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4,6-dihydroxy-2-(prop-2-en-1-ylsulfanyl)pyrimidin-5-yl](3-methoxyphenyl)methyl}-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]
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5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]
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5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]
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5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]
Reactant of Route 6
5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.